Product packaging for Azapetine hydrochloride(Cat. No.:CAS No. 65-15-6)

Azapetine hydrochloride

Cat. No.: B1220367
CAS No.: 65-15-6
M. Wt: 271.8 g/mol
InChI Key: PAGNTBKVOFUKLT-UHFFFAOYSA-N
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Description

Azapetine hydrochloride (CAS 146-36-1) is an experimental small molecule compound provided for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemically, azapetine is classified as a benzazepine, a class of organic compounds containing a benzene ring fused to an azepine ring . The hydrochloride salt of the compound has the molecular formula C17H18ClN and a molecular weight of 235.32 g/mol for the base structure . Its structure is identified by the CAS Registry Number 146-36-1 . As an experimental research chemical, comprehensive data on its specific mechanism of action, pharmacological profile, metabolism, and toxicity is not fully characterized . Researchers are advised to handle this product with appropriate laboratory precautions. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18ClN B1220367 Azapetine hydrochloride CAS No. 65-15-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N.ClH/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;/h2-10H,1,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGNTBKVOFUKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-36-1 (Parent)
Record name Azapetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40215313
Record name Azapetine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65-15-6
Record name Azapetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZAPETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN855K6HSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanistic Investigations of Azapetine Hydrochloride

Elucidation of Adrenoceptor Subtype Interactions

Azapetine's primary mechanism of action is its function as an antagonist at adrenergic receptors. medkoo.com These receptors are key in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.

Azapetine (B85885) is characterized principally as an alpha-1 adrenoceptor antagonist. ncats.ioncats.io Alpha-1 adrenergic receptors, a class of G-protein-coupled receptors (GPCRs), are predominantly located on vascular smooth muscle, where their activation leads to vasoconstriction. nih.govwikipedia.org Azapetine exerts its vasodilatory effect by binding to these alpha-1 receptors and inhibiting their activation by endogenous agonists, thereby preventing smooth muscle contraction. nih.gov

Research has quantified the inhibitory potency of Azapetine at both alpha-1 and alpha-2 adrenergic receptor subtypes. Studies have reported an IC₅₀ value—the concentration of an inhibitor required to reduce the response by 50%—of 6.69 μM for alpha-1 adrenergic receptors and 5.89 μM for alpha-2 adrenergic receptors. medkoo.com This indicates that Azapetine acts as an antagonist at both subtypes with similar potency. medkoo.com The molecular basis of this antagonism lies in its structural ability to occupy the orthosteric binding site on the receptor, competitively blocking the binding of natural catecholamines.

Inhibitory Potency of Azapetine at Adrenergic Receptors

Explore the interactive table below to see the specific inhibitory concentration (IC₅₀) values for Azapetine at different adrenoceptor subtypes.

Receptor SubtypeIC₅₀ Value (μM)Reference
Alpha-1 Adrenergic Receptor6.69 medkoo.com
Alpha-2 Adrenergic Receptor5.89 medkoo.com

The primary interaction of Azapetine with adrenoceptors is believed to be orthosteric, meaning it binds to the same site as the endogenous ligand. Allosteric modulation, where a ligand binds to a topographically distinct site on the receptor to modulate its function, is a growing area of interest for GPCRs as it can offer greater receptor selectivity. drugtargetreview.com However, the available scientific literature does not prominently feature research into potential allosteric modulation of adrenoceptors by Azapetine. Its mechanism is consistently described through competitive antagonism at the primary binding site. Similarly, while it blocks both alpha-1 and alpha-2 receptors, extensive research detailing clinically significant interactions with other distinct receptor systems is not widely documented.

Detailed Analysis of Post-Receptor Signaling Pathway Modulation by Azapetine Hydrochloride

The antagonistic action of Azapetine at the receptor level initiates a cascade of effects on intracellular signaling pathways.

Adrenergic receptors are classic examples of G-protein-coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses. nih.govdrugbank.com Specifically, alpha-1 adrenergic receptors couple to Gq-class G-proteins. nih.gov Upon agonist binding, the activated Gq protein stimulates the effector enzyme phospholipase C. nih.gov

As an antagonist, this compound prevents the receptor from undergoing the necessary conformational change to activate the Gq protein. By blocking this initial step, Azapetine effectively inhibits the entire downstream signaling cascade that would normally be initiated by phospholipase C.

The activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules propagate the signal within the cell; IP3 typically triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events are fundamental to processes like smooth muscle contraction.

By blocking the activation of the Gq protein and phospholipase C, this compound consequently prevents the generation of IP3 and DAG. nih.gov This inhibition of second messenger production means that the subsequent modulation of ion channels and mobilization of intracellular calcium, which are dependent on these messengers, does not occur. This interruption of the post-receptor signaling pathway is the ultimate cellular mechanism behind its function as a vasodilator.

Non-Adrenoceptor Mediated Mechanistic Research Avenues for this compound

The pharmacological profile of this compound is overwhelmingly attributed to its role as an alpha-adrenergic antagonist. ncats.iomedkoo.com The scientific literature focuses on this mechanism as the primary explanation for its physiological effects. Research avenues exploring significant, clinically relevant mechanisms of action that are independent of adrenoceptor blockade are not extensively reported. Therefore, its characterization as a competitive alpha-1 and alpha-2 adrenoceptor blocker remains the central and most well-supported explanation of its molecular and cellular activity.

Preclinical Research Models and Methodologies for Mechanistic Elucidation of Azapetine Hydrochloride

In Vitro Pharmacological Studies Utilizing Azapetine (B85885) Hydrochloride

In vitro studies provide a controlled environment to investigate the direct interactions of azapetine with its biological targets, free from the complex physiological variables of a living organism.

Receptor Binding Assays and Displacement Studies for Affinity and Selectivity Profiling

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. For azapetine, these studies have focused on its interaction with adrenergic receptors.

Methodology: These assays typically utilize membrane fragments isolated from tissues rich in the receptor of interest, such as the rat vas deferens for α-adrenoceptors. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation. The displacement of this radioligand by increasing concentrations of an unlabeled competitor, such as azapetine, is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Research Findings: Studies have utilized a tritiated form of azapetine, [3H]dihydroazapetine, to directly study α-adrenoceptor binding. These experiments demonstrated that the binding is rapid, reversible, and saturable, with a dissociation constant (Kd) that aligns with values determined in pharmacological studies. nih.gov Displacement studies confirmed that other α-adrenergic blocking agents effectively compete with [3H]dihydroazapetine for binding, while compounds acting on other receptor systems (e.g., alprenolol, atropine, chlorpheniramine) have no effect, confirming the specificity for α-adrenoceptors. nih.gov The binding capacity in rat vas deferens membrane fragments was determined to be approximately 40 pmol/mg of protein. nih.gov

Further studies have indicated that azapetine and its analogs exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors. nih.gov This selectivity is a key aspect of its pharmacological profile, as the distinct subtypes of alpha-receptors mediate different physiological effects. nih.govnih.gov

Table 1: Competitive Inhibition of [3H]dihydroazapetine Binding by Adrenergic Agents This table is illustrative, based on findings that α-adrenergic blockers and imidazoline (B1206853) agonists inhibit binding.

Competing Ligand Receptor Class Typical Effect on Binding
Phentolamine (B1677648) α-Adrenergic Antagonist Competitive Inhibition
Prazosin α1-Selective Antagonist Competitive Inhibition
Yohimbine α2-Selective Antagonist Competitive Inhibition
Clonidine α2-Adrenergic Agonist Competitive Inhibition
Norepinephrine (B1679862) Adrenergic Agonist Complex Interaction*
Alprenolol β-Adrenergic Antagonist No Inhibition
Atropine Muscarinic Antagonist No Inhibition

Norepinephrine and related agonists have been shown to cause a complex, stereoselective increase in binding, possibly due to an allosteric interaction. nih.gov

Cell-Based Functional Assays for Receptor Occupancy and Ligand-Mediated Signal Transduction

Cell-based functional assays are essential for determining the consequence of a ligand binding to its receptor. These assays measure downstream signaling events to characterize a compound as an agonist, antagonist, or inverse agonist.

Methodology: For azapetine, which targets G-protein coupled receptors (GPCRs) like the α1-adrenoceptor, functional assays would typically involve cells engineered to express this receptor. nih.gov Upon activation by an agonist like norepinephrine, α1-adrenoceptors couple to Gq proteins, activating phospholipase C. This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+). nih.gov The antagonistic effect of azapetine would be quantified by its ability to inhibit the agonist-induced increase in intracellular Ca2+.

Research Findings: While specific data on azapetine's effect on intracellular signaling cascades like cAMP or Ca2+ flux is not extensively detailed in the available literature, its functional antagonism is well-established through tissue-based assays. Its classification as an α-adrenergic antagonist implies that it occupies the receptor binding site and prevents the signal transduction initiated by endogenous agonists like norepinephrine. The functional consequence of this action is the blockade of the cellular responses normally triggered by α-adrenergic stimulation, such as smooth muscle contraction.

Isolated Organ and Tissue Bath Preparations for Evaluating Pharmacodynamic Responses

Isolated organ and tissue bath preparations serve as an intermediate between cellular assays and in vivo models. They allow for the study of a drug's effect on a functional tissue in a controlled setting.

Methodology: Vascular tissues, such as rings of rat aorta or other arteries, are suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with oxygen. The tissue is connected to a force transducer to measure changes in tension (contraction or relaxation). After an equilibration period, a contractile agent (agonist), typically norepinephrine or phenylephrine, is added to induce vasoconstriction. helsinki.firesearchgate.net The antagonistic properties of azapetine are then evaluated by its ability to inhibit or reverse this agonist-induced contraction. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. auckland.ac.nzmefst.hr

Research Findings: Studies on isolated rat vas deferens and anococcygeus muscle have demonstrated the α-adrenolytic (antagonist) activity of azapetine. nih.gov In these preparations, azapetine effectively inhibits the contractile response to norepinephrine. The pA2 value for azapetine on the isolated rat vas deferens was determined to be 7.78. nih.gov A similar potency was observed on the anococcygeus muscle. These studies also confirmed its selectivity, showing that azapetine was less potent at inhibiting responses mediated by α2-adrenoceptors, such as the twitch-inhibitory response to clonidine in the transmurally stimulated rat vas deferens. nih.gov These findings indicate that azapetine is a more selective antagonist for α1-adrenoceptors than for α2-adrenoceptors. nih.gov

Table 2: pA2 Values of Azapetine and Analogs on Isolated Rat Vas Deferens Data sourced from a study evaluating the alpha-adrenolytic properties of azapetine and related compounds. nih.gov

Compound Agonist pA2 Value
Azapetine (DA-VII-allyl) Norepinephrine 7.78
DA-VII-Me Norepinephrine 6.61
DA-VIII-allyl Norepinephrine 7.76
DA-VIII-Me Norepinephrine 7.32

Enzyme Kinetics and Inhibition Studies

Enzyme inhibition studies are conducted to determine if a compound interacts with and modulates the activity of specific enzymes.

Methodology: These assays involve incubating a purified enzyme with its substrate, which is often modified to produce a measurable signal (e.g., colorimetric or fluorescent). The rate of the reaction is measured over time. To test for inhibition, the compound of interest, such as azapetine, is pre-incubated with the enzyme before the addition of the substrate. A reduction in the reaction rate indicates inhibition. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters and the mechanism of inhibition can be determined. nih.gov A common target for drugs acting on the adrenergic system is monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like norepinephrine. drugbank.comfpnotebook.comnih.gov

Research Findings: There is limited specific information available from the searched results detailing comprehensive enzyme kinetic studies for azapetine hydrochloride. Its primary mechanism of action is firmly established as receptor antagonism rather than enzyme inhibition. While many drugs undergo metabolism by enzymes like the cytochrome P450 system, specific studies profiling azapetine as a direct inhibitor of major enzyme families like MAO are not prominently featured in the preclinical literature reviewed.

In Vivo Animal Models for Mechanistic Elucidation and Target Engagement

In vivo models are indispensable for understanding how a compound's molecular and cellular effects translate into a physiological response in a whole, living organism.

Experimental Models for Investigating Peripheral Vasomotor Regulation and Receptor-Mediated Vasodilation

Animal models, particularly anesthetized dogs and rats, have been historically important in characterizing the hemodynamic effects of vasodilators like azapetine. nih.govamazonaws.com

Methodology: In a typical model, an animal (e.g., a dog) is anesthetized, and catheters are inserted into an artery (e.g., femoral artery) to continuously monitor blood pressure and into a vein for drug administration. nih.gov To demonstrate α-adrenergic blockade, a pressor agent like norepinephrine or epinephrine is administered, which causes a sharp increase in blood pressure. dvm360.comnih.govemcrit.org After establishing a baseline pressor response, azapetine is administered. A subsequent challenge with the pressor agent is then performed. Effective α-adrenergic blockade is demonstrated if the pressor response to the agonist is significantly reduced or, in some cases, reversed (e.g., "epinephrine reversal," where the pressor effect is converted to a depressor effect due to unmasking of β2-receptor-mediated vasodilation).

Research Findings: Classic pharmacological studies have demonstrated that azapetine effectively blocks the pressor effects of epinephrine in anesthetized animals. This blockade is a hallmark of α-adrenoceptor antagonism. The administration of azapetine leads to a decrease in peripheral vascular resistance and a subsequent fall in arterial blood pressure, confirming its vasodilatory action in vivo. The ability of azapetine to reverse the pressor effects of epinephrine indicates a potent blockade of α1-receptors, which mediate vasoconstriction, allowing the β2-receptor-mediated vasodilatory effects of epinephrine to predominate.

Table 3: Summary of Preclinical Models and Key Findings for Azapetine

Model/Methodology System Key Parameter(s) Measured Primary Finding
Receptor Binding Assay Rat Vas Deferens Membranes Kd, Binding Capacity, Specificity Demonstrates specific, reversible, and saturable binding to α-adrenoceptors. nih.gov
Isolated Tissue Bath Rat Vas Deferens pA2 Value Quantifies functional antagonism at α1-receptors (pA2 = 7.78 vs. Norepinephrine). nih.gov
Isolated Tissue Bath Rat Vas Deferens Agonist Inhibition Shows greater potency against α1-mediated responses compared to α2-mediated responses. nih.gov
In Vivo Model Anesthetized Dog Arterial Blood Pressure Reduces peripheral resistance and blocks the pressor response to epinephrine.

Assessment of this compound's Influence on Specific Physiological Pathways in Animal Systems

In preclinical research, the influence of this compound on specific physiological pathways is primarily investigated through its mechanism of action as an alpha-adrenergic receptor antagonist. While specific in-vivo studies detailing the systemic effects of this compound are not extensively available in the provided search results, the physiological consequences of alpha-adrenergic blockade are well-established in various animal models. These models are crucial for understanding the compound's expected effects on cardiovascular and other systems.

The primary physiological pathway influenced by this compound is the sympathetic nervous system's regulation of vascular tone. Alpha-1 adrenergic receptors, located on vascular smooth muscle, are responsible for vasoconstriction upon stimulation by catecholamines like norepinephrine and epinephrine. By blocking these receptors, azapetine is expected to inhibit this vasoconstriction, leading to vasodilation.

Cardiovascular Effects in Animal Models:

Animal models, particularly canine and rodent models, are commonly used to assess the cardiovascular effects of alpha-blockers. In anesthetized dogs, for instance, the administration of alpha-adrenergic antagonists typically leads to a dose-dependent decrease in blood pressure. This hypotensive effect is a direct result of the relaxation of arterial and venous smooth muscle, leading to a reduction in peripheral vascular resistance.

The blockade of alpha-1 adrenergic receptors can also lead to a phenomenon known as "epinephrine reversal." In an animal pre-treated with an alpha-blocker like azapetine, the administration of epinephrine does not produce its usual pressor (blood pressure-increasing) effect. Instead, the beta-2 adrenergic receptor-mediated vasodilation in skeletal muscle beds becomes unopposed, potentially leading to a further decrease in blood pressure dvm360.com.

Studies in animal models have also demonstrated that the efficacy of epinephrine in resuscitation from certain types of cardiac arrest is dependent on its alpha-adrenergic stimulating effects researchgate.net. Therefore, pre-treatment with an alpha-blocker would be expected to antagonize this life-saving effect of epinephrine in such models.

The following table summarizes the expected physiological effects of this compound in animal systems based on its alpha-adrenergic blocking properties.

Physiological ParameterExpected Effect of this compoundRationaleAnimal Model Relevance
Arterial Blood Pressure DecreaseInhibition of alpha-1 adrenergic receptor-mediated vasoconstriction, leading to reduced peripheral resistance.Dogs, Rats
Heart Rate Potential for reflex tachycardiaCompensatory response to the drop in blood pressure.Dogs, Rats
Response to Epinephrine Antagonism of pressor effects; potential for "epinephrine reversal"Blockade of alpha-1 receptors prevents vasoconstriction, unmasking beta-2 mediated vasodilation.Dogs
Vascular Smooth Muscle Tone RelaxationDirect blockade of alpha-1 adrenergic receptors on smooth muscle cells.In vitro and in vivo models

Advanced Analytical Methodologies in Azapetine Hydrochloride Research

Chromatographic Techniques for Research-Grade Purity Assessment and Quantitative Analysis

Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For a research-grade compound like Azapetine (B85885) hydrochloride, techniques such as HPLC, UPLC, and CE are critical for ensuring its identity and purity. The availability of stable isotope-labeled standards, such as Azapetine-d4 Hydrochloride, underscores the application of these methods in high-precision quantitative studies, often serving as internal standards to enhance accuracy. clearsynth.comlgcstandards.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of pharmaceutical compounds. A typical HPLC method for a compound like Azapetine hydrochloride would be a reverse-phase (RP-HPLC) method, which separates molecules based on their hydrophobicity.

Method development involves a systematic process of selecting the appropriate column, mobile phase composition, flow rate, and detector settings to achieve optimal separation of the main compound from any potential impurities. Validation is then performed according to established guidelines (e.g., ICH Q2(R1)) to demonstrate that the analytical method is suitable for its intended purpose. This includes testing for specificity, linearity, accuracy, precision, and robustness. ajpamc.com

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the analytical approach is well-established. For analogous hydrochloride compounds, RP-HPLC methods are commonly developed using C18 columns with a mobile phase consisting of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govjuniperpublishers.com Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Nitrogen-Containing Heterocyclic Compound Note: This table presents typical parameters based on methods for analogous compounds and does not represent a validated method for this compound.

ParameterTypical Value/ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for reverse-phase separation.
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)Eluent system to separate compounds based on polarity.
Flow Rate 1.0 mL/minControls the speed of the separation and retention times.
Detection UV Spectrophotometry at 210-290 nmQuantifies the analyte based on its UV absorbance.
Injection Volume 10-20 µLThe amount of sample introduced into the system.
Column Temp. Ambient or controlled (e.g., 30 °C)Ensures reproducibility of retention times.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and greater sensitivity. waters.com These advantages make UPLC particularly valuable in research settings for high-throughput screening and detailed impurity profiling.

The development of a UPLC method for this compound would follow similar principles to HPLC but with adjustments to accommodate the higher pressures and smaller column dimensions. The increased resolution allows for better separation of the primary compound from closely related impurities. scholarsresearchlibrary.com UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide definitive identification of separated components. waters.commdpi.com The development of a robust UPLC method involves screening different columns (e.g., C18, CSH) and mobile phase conditions to achieve the desired separation efficiency. waters.com

Table 2: Illustrative UPLC Method Parameters for Pharmaceutical Analysis Note: This table presents typical parameters based on general UPLC methods for active pharmaceutical ingredients and does not represent a validated method for this compound.

ParameterTypical Value/ConditionPurpose
Column Acquity UPLC HSS C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)High-efficiency stationary phase for UPLC.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase (gradient elution).
Flow Rate 0.5 mL/minOptimized for small particle size columns.
Detection PDA (Photodiode Array) and/or Mass Spectrometry (MS)Provides spectral and mass data for peak identification.
Injection Volume 1-3 µLSmaller volume suitable for high-sensitivity systems.
Column Temp. 40-45 °CReduces viscosity and improves peak shape.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. bdn.go.th For a compound like this compound, which is a salt and thus charged in solution, CE is an excellent tool for purity analysis and characterization. The technique operates on principles distinct from chromatography, offering a complementary method for assessing purity. mdma.ch

In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary filled with a buffer. The separation is driven by both the electrophoretic migration of the analyte and the electroosmotic flow (EOF) of the buffer. bdn.go.th CE methods are known for their high efficiency, minimal sample consumption, and rapid analysis times. By modifying the buffer with additives, such as cyclodextrins for chiral separations or micelles for separating neutral compounds (Micellar Electrokinetic Chromatography), the versatility of CE is greatly expanded. bdn.go.thkantisto.nl Although specific CE applications for this compound are not documented in the reviewed literature, the technique is widely applied for the analysis of various hydrochloride drugs and other charged pharmaceuticals. researchgate.net

Spectroscopic and Spectrometric Approaches for this compound Research

Spectroscopic and spectrometric methods provide structural and quantitative information essential for compound characterization. UV-Visible spectrophotometry is a workhorse for quantitative assays, while mass spectrometry is unparalleled for structural elucidation of unknown metabolites and impurities.

UV-Visible spectrophotometry is a simple, robust, and cost-effective technique used for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). Azapetine, with its dibenzazepine (B1670418) structure, contains aromatic rings that absorb light in the UV region, making this technique suitable for its quantification. drugbank.com

In a research assay, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound across the UV-Vis spectrum. scholarsresearchlibrary.comglobalresearchonline.net A calibration curve is then constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. This curve, which should demonstrate linearity in the desired concentration range, is then used to determine the concentration of unknown research samples based on their measured absorbance. globalresearchonline.net While the specific λmax for this compound is not specified in the available literature, the method is a standard quantitative tool in pharmaceutical analysis. mhlw.go.jp

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for identifying unknown compounds, such as metabolites and degradation products (impurities), in research samples. researchgate.net

Research on the biotransformation of Azapetine has been conducted in rat and rabbit liver fractions. nih.gov These studies are critical for understanding how the compound is processed in a biological system. Using techniques that likely involved chromatographic separation followed by mass analysis, researchers identified a key metabolic pathway. The biotransformation is initiated by the microsomal enzymatic oxidation of Azapetine to an intermediate, Dehydroazapetine. This intermediate is then further oxidized by a soluble enzyme to form a lactam metabolite named Oxazapetine. nih.gov

The identification of such metabolites is crucial in drug research. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity or metabolite, which is a critical step in its structural elucidation. waters.com

Table 3: Identified Metabolites of Azapetine from In Vitro Biotransformation Studies

Parent CompoundIntermediateMetaboliteTransformation Pathway
AzapetineDehydroazapetineOxazapetineInitial microsomal oxidation followed by further oxidation to a lactam. nih.gov

Electrochemical Methods for Investigating the Redox Behavior of this compound

Cyclic Voltammetry (CV) is a primary electroanalytical technique used to investigate the mechanisms of redox reactions. moca.net.ua In a typical CV experiment, the potential of a working electrode is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. This provides a qualitative overview of the electrochemical behavior, such as the reversibility of a reaction and the stability of reaction products. moca.net.ua

For a compound like this compound, a CV study would likely investigate its oxidation, potentially at the tertiary amine or other electroactive moieties within its structure. The study would reveal the oxidation peak potential, which indicates the ease of electron removal. The shape and characteristics of the voltammetric wave, such as the presence or absence of a corresponding reduction peak on the reverse scan, would determine if the oxidation process is reversible, quasi-reversible, or irreversible. For instance, research on the related butyrophenone (B1668137) compound, azaperone (B1665921), showed an irreversible oxidation process, which is a plausible outcome for similar structures. hep.com.cn

A hypothetical research setup for this compound might involve the following parameters, which would be optimized to achieve a clear signal:

Working Electrode: Glassy Carbon Electrode (GCE)

Reference Electrode: Ag/AgCl (Silver/Silver Chloride)

Auxiliary Electrode: Platinum wire

Supporting Electrolyte: Phosphate Buffer Solution (PBS) at various pH levels (e.g., pH 5.0, 7.0, 9.0) to study the effect of proton concentration on the redox reaction.

Scan Rate: Varied (e.g., 25, 50, 100, 150 mV/s) to investigate reaction kinetics.

The data generated would allow researchers to understand the fundamental electrochemical properties of this compound before developing more sensitive quantitative methods.

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is exceptionally well-suited for quantitative analysis at low concentrations. metrohm.com DPV works by superimposing small, constant-amplitude pulses onto a linearly increasing potential ramp. metrohm.com The current is measured twice for each pulse—once before the pulse and once at the end of the pulse. The difference in current is then plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio. metrohm.com

A DPV method for the quantitative determination of this compound would be developed following the initial CV studies. The goal would be to establish a linear relationship between the peak current and the concentration of the compound. This allows for the creation of a calibration curve to measure unknown concentrations in research samples. DPV offers very low detection limits, often in the sub-micromolar range, making it ideal for trace analysis. rsc.org

The table below illustrates the type of data that would be generated in a DPV-based quantitative research study for this compound.

Table 1: Illustrative Quantitative Research Data using Differential Pulse Voltammetry Note: This table is a hypothetical representation of expected results for this compound to demonstrate the application of the DPV technique.

ParameterValue / Range
Optimized pH7.0 (Phosphate Buffer)
Peak Potential (Eₚ)+0.85 V vs. Ag/AgCl
Linear Dynamic Range1.0 µM - 50 µM
Limit of Detection (LOD)0.15 µM
Limit of Quantification (LOQ)0.50 µM
Correlation Coefficient (R²)0.998

Development of Stability-Indicating Analytical Methods for Research Compound Integrity

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is crucial for ensuring the integrity of a research compound like this compound over time and under various environmental conditions. biomedres.us The primary technique for this purpose is typically High-Performance Liquid Chromatography (HPLC). biomedres.usresearchgate.net

The process begins with forced degradation (stress testing) studies, as outlined by the International Council for Harmonisation (ICH) guidelines. nih.gov In these studies, the compound is subjected to conditions more severe than those expected during storage to accelerate its decomposition. nih.govresearchgate.net This deliberately generates potential degradation products that might form under normal conditions over a longer period. biomedres.us

Typical stress conditions include:

Acid Hydrolysis: Treatment with acids like 0.1 M HCl. nih.gov

Base Hydrolysis: Exposure to bases such as 0.1 M NaOH. nih.gov

Oxidation: Using reagents like hydrogen peroxide (H₂O₂).

Thermal Stress: Heating the solid compound or a solution (e.g., at 60-80°C).

Photolytic Stress: Exposing the compound to UV and visible light. biomedres.us

Following stress testing, an analytical method, usually RP-HPLC with UV detection, is developed to separate the intact this compound from all the generated degradation products. researchgate.net The method must demonstrate specificity, meaning the peak for this compound is well-resolved from all other peaks. Once developed, the method is validated for linearity, accuracy, precision, and robustness.

The table below summarizes the kind of results that would be sought in a forced degradation study for this compound as part of developing a stability-indicating method.

Table 2: Representative Summary of a Forced Degradation Study Note: This table is a hypothetical example illustrating the potential stability profile of this compound under various stress conditions.

Stress ConditionConditions AppliedObservationNumber of Degradation Products Formed
Acid Hydrolysis0.1 M HCl at 60°C for 24hSignificant degradation2
Base Hydrolysis0.1 M NaOH at 60°C for 8hExtensive degradation3
Oxidative Stress10% H₂O₂ at RT for 48hModerate degradation1 (Major), 2 (Minor)
Thermal StressSolid state at 80°C for 72hMinor degradation1
Photolytic StressSolid state, ICH guidelinesSlight degradation, discoloration1

Such validated methods are indispensable for quality control in research, ensuring that any observed activity is due to the parent compound and not its degradants, and for establishing appropriate storage and handling protocols.

Structure Activity Relationship Sar and Analog Research of Azapetine Hydrochloride

Identification of Key Pharmacophore Elements Critical for Azapetine (B85885) Hydrochloride's Receptor Binding and Antagonist Activity

The molecular architecture of azapetine (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine) contains several key structural features that are essential for its antagonist activity at α-adrenergic receptors. researchgate.net The process of identifying a pharmacophore involves pinpointing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com For azapetine, these elements can be dissected to understand their contribution to receptor binding.

The foundational scaffold of azapetine is the tricyclic dibenzo[c,e]azepine ring system. This rigid, three-dimensional structure serves as the primary anchor, positioning the other functional groups correctly within the receptor's binding pocket. researchgate.net The two benzene (B151609) rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the transmembrane helices of the α-adrenoceptors. dntb.gov.ua

The tertiary amine within the central seven-membered azepine ring is another critical pharmacophoric element. At physiological pH, this nitrogen is protonated, carrying a positive charge. This allows it to form a crucial ionic bond with a highly conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of the α-adrenergic receptors, an interaction that is characteristic of many aminergic G protein-coupled receptor (GPCR) ligands. dntb.gov.ua

Perhaps the most significant feature for modulating potency and selectivity is the N-substituent . In azapetine, this is an allyl group (-CH₂CH=CH₂). Research comparing azapetine with its N-methyl analog has demonstrated that the nature of this substituent profoundly influences its α₁-adrenoceptor antagonist activity. The allyl group of azapetine confers significantly greater potency compared to a methyl group at the same position. researchgate.net This suggests that the size, shape, and electronic nature of the N-substituent are critical for optimal interaction with the receptor, with the allyl group likely occupying a hydrophobic sub-pocket and contributing to a more favorable binding affinity. researchgate.net Therefore, the essential pharmacophore for azapetine-like activity includes the rigid tricyclic dibenzoazepine core, a strategically located protonatable nitrogen atom, and an N-allyl substituent that enhances potency at α₁-adrenoceptors.

Rational Design and Synthetic Strategies for Azapetine Hydrochloride Analogs for Enhanced Selectivity or Potency

Rational drug design leverages the understanding of SAR to create new molecules with improved characteristics, such as enhanced potency or greater selectivity for a specific receptor subtype. mdpi.com For azapetine, which shows activity at both α₁ and α₂-adrenoceptors, a key goal of analog design would be to improve selectivity, particularly towards the α₁-adrenoceptor subtype, to refine its pharmacological effects. medkoo.comresearchgate.net

A primary strategy in the rational design of azapetine analogs involves the systematic modification of the N-substituent on the dibenzo[c,e]azepine core. As the bulk and nature of the substituent on the nitrogen atom are known to influence activity and selectivity in adrenergic ligands, this position is a prime target for chemical modification. An investigation into the α-adrenolytic properties of azapetine and a close analog provides a clear example of this principle. In a study comparing azapetine (N-allyl) with its N-methyl counterpart, a significant difference in α₁-antagonistic potency was observed. researchgate.net

The data from this study, which used the pA₂ value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) to quantify antagonist potency, demonstrates that the N-allyl group is superior to the N-methyl group for α₁-adrenoceptor blockade. researchgate.net

CompoundStructureN-Substituentα₁-Adrenoceptor Antagonist Potency (pA₂ value) researchgate.net
Azapetine (DA-VII-allyl)Azapetine StructureAllyl7.78
N-Methyl Analog (DA-VII-Me)N-Methyl Analog StructureMethyl6.61

This finding indicates that a larger, unsaturated substituent like allyl enhances binding affinity at the α₁-receptor compared to the smaller methyl group. The study also noted that these analogs were more selective for α₁-adrenoceptors over α₂-adrenoceptors. researchgate.net

The general synthetic strategy to produce such analogs involves a multi-step process. A common approach is the synthesis of the core 6,7-dihydro-5H-dibenz[c,e]azepine heterocycle, which can then serve as a common intermediate. researchgate.net This intermediate can subsequently undergo N-alkylation using various alkylating agents (e.g., allyl bromide, methyl iodide) to introduce the desired substituent at the nitrogen position, yielding a library of analogs for pharmacological testing. mdpi.com This approach allows for the systematic exploration of the chemical space around the nitrogen atom to optimize potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches in this compound SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for analyzing SAR at a three-dimensional level, providing insights that are not achievable through synthesis and biological testing alone. hawaii.edu Although a specific crystal structure of azapetine bound to an α-adrenoceptor is not available, computational techniques allow for the construction and validation of receptor models to study these interactions.

A common approach is homology modeling . Since α-adrenergic receptors are GPCRs, a high-resolution crystal structure of a related receptor, such as the β₂-adrenergic receptor, can be used as a template to build a three-dimensional model of the α₁ or α₂ subtype. These models are then refined using molecular dynamics (MD) simulations to ensure the structural stability and mimic the receptor's natural environment within a cell membrane.

Once a reliable receptor model is established, molecular docking can be employed to predict the binding mode of azapetine and its analogs. researchgate.net In this process, the ligand is computationally placed into the receptor's binding site in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most favorable interaction.

For azapetine, docking studies would likely confirm that the protonated amine interacts with the key aspartate residue in TM3. The model could further rationalize the superior potency of the N-allyl group over the N-methyl group. researchgate.net The simulations might show that the allyl group fits into a specific hydrophobic pocket within the binding site, forming more extensive and favorable non-polar interactions than the smaller methyl group, thus accounting for its higher pA₂ value. The model could also reveal interactions between the dibenzo[c,e]azepine rings and specific aromatic or hydrophobic residues, such as phenylalanine or leucine, within the receptor. dntb.gov.ua

Furthermore, pharmacophore modeling can be used to distill the key chemical features from a set of active molecules into a 3D query. By comparing the structures of azapetine, its analogs, and other known α-adrenergic antagonists, a pharmacophore model can be generated that defines the ideal spatial arrangement of hydrophobic centers, aromatic rings, and the positive ionizable amine required for α-adrenoceptor antagonism. mdpi.com This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity.

Comparative Pharmacological Research of Azapetine Hydrochloride

Differentiation of Azapetine (B85885) Hydrochloride's Actions from Structurally Related Compounds

Azapetine is structurally an imidazoline (B1206853) derivative, a class that also includes compounds like phentolamine (B1677648) and tolazoline. nih.gov While they share a common structural motif and a non-selective alpha-blocking action, subtle structural differences can lead to variations in their pharmacological profiles.

The structure-activity relationship (SAR) is crucial in understanding these differences. The chemical structure of a drug dictates its interaction with the target receptor, influencing its affinity and efficacy. openaccessjournals.com For imidazoline derivatives, the nature of the substituents on the imidazoline ring and the aromatic portions of the molecule determines their receptor binding characteristics.

While specific SAR studies on azapetine analogs are not extensively detailed in the provided context, the general principles of drug design suggest that modifications to its dibenzo-azepine structure would significantly alter its activity. openaccessjournals.com For example, altering the lipophilicity or steric bulk of the molecule could change its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor affinity. openaccessjournals.com

In a broader sense, azapetine can be differentiated from other vasodilators by its primary mechanism of alpha-adrenergic blockade. Other vasodilators may act through different pathways, such as direct smooth muscle relaxation (like papaverine) or by affecting calcium channels. drugbank.com

The table below highlights the key differences between azapetine and some structurally related or functionally similar compounds.

CompoundStructural ClassPrimary Mechanism of ActionKey Differentiating Features
Azapetine Dibenzo-azepine / Imidazoline derivativeNon-selective α-adrenoceptor antagonist nih.govBelongs to the imidazoline family, but with a unique tricyclic structure. fda.gov
Phentolamine Imidazoline derivativeNon-selective α-adrenoceptor antagonist nih.govShares the imidazoline core with tolazoline, but with a different aromatic substituent. drugbank.com
Tolazoline Imidazoline derivativeNon-selective α-adrenoceptor antagonist nih.govStructurally simpler than phentolamine and azapetine. drugbank.com
Phenoxybenzamine HaloalkylamineIrreversible non-selective α-adrenoceptor antagonist derangedphysiology.comForms a covalent bond with the receptor, leading to a longer duration of action. derangedphysiology.com

Investigation of Synergistic or Antagonistic Interactions of Azapetine Hydrochloride with Other Research Compounds in Experimental Models

The non-selective nature of azapetine's alpha-blockade makes it a subject of interest in studies investigating drug interactions. Its effects can be synergistic or antagonistic when combined with other compounds that act on the adrenergic system or other signaling pathways.

Antagonistic Interactions:

With Alpha-Agonists: The primary antagonistic interaction of azapetine is with alpha-adrenergic agonists (e.g., norepinephrine (B1679862), phenylephrine). By blocking the alpha-receptors, azapetine directly counteracts the vasoconstrictive effects of these agonists. This is the fundamental principle of its therapeutic action.

With Compounds that Decrease Antihypertensive Efficacy: In a general sense, the antihypertensive effects of alpha-blockers can be diminished by various substances. For instance, some nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the efficacy of antihypertensive agents. drugbank.comdrugbank.com

Synergistic Interactions:

With Beta-Blockers: In experimental models, combining a non-selective alpha-blocker like azapetine with a beta-blocker could theoretically lead to a more comprehensive blockade of the sympathetic nervous system. However, this could also lead to more pronounced cardiovascular side effects.

With Other Vasodilators: Combining azapetine with vasodilators that have different mechanisms of action (e.g., calcium channel blockers or nitrates) could result in a synergistic hypotensive effect.

With Anesthetics: In veterinary research, alpha-2 agonists like xylazine (B1663881) and medetomidine (B1201911) are used for sedation. westernu.edu Their effects can be reversed by alpha-2 antagonists. While azapetine is non-selective, its alpha-2 blocking component could play a role in modulating the effects of such sedatives. For example, studies have looked at the combination of azaperone (B1665921) (a butyrophenone) with α2-agonists in pigs, where the butyrophenone (B1668137) might counteract some cardiovascular effects of the α2-agonist. researchgate.net

The following table summarizes potential interactions of azapetine with other classes of research compounds.

Interacting Compound ClassType of InteractionPotential Outcome in Experimental Models
Alpha-Adrenergic Agonists AntagonisticReversal of vasoconstriction and pressor effects.
Beta-Adrenergic Agonists Complex/IndirectUnopposed beta-receptor stimulation leading to potential tachycardia and vasodilation.
Other Antihypertensive Agents SynergisticEnhanced reduction in blood pressure.
CNS Depressants (e.g., sedatives, anesthetics) SynergisticPotentiation of sedative and hypotensive effects. westernu.edu
Compounds affecting neurotransmitter release (e.g., some antidepressants) ComplexPotential for altered cardiovascular responses due to modulation of norepinephrine levels.

Future Directions and Emerging Research Avenues for Azapetine Hydrochloride

Application of Systems Pharmacology and Omics Technologies in Azapetine (B85885) Hydrochloride Mechanistic Research

Systems pharmacology, which integrates multi-level data to understand a drug's effect on the entire biological system, is poised to revolutionize our understanding of Azapetine hydrochloride. By combining this approach with "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond a single target-based view to a more holistic one. numberanalytics.comnih.gov

Omics technologies provide a comprehensive snapshot of the molecular changes within a cell or organism in response to a compound. numberanalytics.com For instance, transcriptomics can reveal alterations in gene expression, while proteomics can identify changes in protein levels and modifications. Metabolomics, in turn, can uncover shifts in metabolic pathways. numberanalytics.comnih.gov The application of these technologies to this compound research could elucidate its mechanism of action with unprecedented detail. This integrated approach has the potential to identify new biomarkers for drug response, understand off-target effects, and potentially repurpose the compound for new therapeutic indications. numberanalytics.com The use of omics has already shown immense power in providing mechanistic and predictive insights in other areas of pharmacology and toxicology. nih.gov

Development and Utilization of Advanced In Vitro Model Systems for Mechanistic Studies

The limitations of traditional two-dimensional (2D) cell cultures and animal models have spurred the development of more physiologically relevant in vitro systems. nih.govmdpi.com Organ-on-a-chip (OoC) and 3D cell culture technologies are at the forefront of this evolution, offering a more accurate representation of human tissues and organs. nih.govwikipedia.orgthno.org

Organ-on-a-chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of an entire organ. wikipedia.orgthno.org These chips can recreate the complex microenvironments of organs like the liver, kidney, and intestine, allowing for more precise studies of drug metabolism, efficacy, and toxicity. wikipedia.orgd-nb.info For a compound like this compound, which has vascular effects, a "vessel-on-a-chip" model could provide invaluable insights into its direct actions on endothelial cells and smooth muscle under physiological flow conditions. wikipedia.orgwikipedia.org

Similarly, 3D cell cultures, such as spheroids and organoids, provide a more in-vivo-like context compared to 2D monolayers. mdpi.com These models better replicate cell-cell and cell-matrix interactions, which are crucial for understanding the true biological response to a drug. mdpi.com Utilizing these advanced in vitro systems in this compound research will enable a more nuanced understanding of its cellular and tissue-level effects, bridging the gap between preclinical studies and clinical outcomes.

Integration of In Silico Modeling and Artificial Intelligence (AI) for Predictive Pharmacology Research of this compound

Computational approaches, including in silico modeling and artificial intelligence (AI), are becoming indispensable tools in modern drug discovery and development. drugbank.comcellandgene.com These methods can predict a compound's properties, interactions, and potential effects before it is even synthesized or tested in the lab. academicjournals.org

In silico modeling can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. mdpi.com Quantitative structure-activity relationship (QSAR) models, a type of in silico modeling, can identify chemical features associated with potential toxicity. nih.gov For example, a study using in silico tools to screen a library of compounds for anti-Toxoplasma activity included azaperone (B1665921), a structurally related butyrophenone (B1668137), in its analysis of bioactivities and toxicity. researchgate.netwikipedia.org

The integration of AI and machine learning can further enhance these predictive capabilities. thno.org AI algorithms can analyze vast datasets from omics studies and in vitro experiments to identify complex patterns and generate new hypotheses about a drug's mechanism of action or potential new targets. thno.orgdrugbank.com For this compound, these computational tools could accelerate research by prioritizing experiments, predicting potential adverse effects, and identifying new avenues for therapeutic application. nih.gov

Exploration of Novel Biological Targets or Pathways Modulated by this compound in Research Contexts

While this compound is primarily known as an alpha-adrenoceptor antagonist, emerging research suggests that its biological activity may be more complex. ncats.io Modern drug discovery efforts are increasingly focused on identifying all potential molecular targets of a compound to better understand its full therapeutic potential and side-effect profile. nih.gov

Recent studies have shown that compounds structurally similar to Azapetine, such as the antipsychotic azaperone, can modulate pathways beyond their primary targets. wikipedia.orgnih.gov For instance, azaperone has been found to suppress tau aggregation, a hallmark of Alzheimer's disease, and to modulate dopamine (B1211576) D2 receptors. nih.govmedchemexpress.com Another study identified azaperone as a compound that can reduce the toxicity of amyloid-beta oligomers in a yeast model. mdpi.commicrobialcell.com Furthermore, a screening of small molecules identified various compounds, including those acting on G-protein coupled receptors (GPCRs), that could modulate tau pathology. nih.gov Given that Azapetine is a benzazepine derivative, these findings open up the possibility that it may also interact with novel targets or pathways involved in neurodegenerative diseases or other conditions. drugbank.com

Future research will likely employ techniques such as chemical proteomics and phenotypic screening to uncover these previously unknown interactions. Identifying novel targets for this compound could lead to its repositioning for entirely new therapeutic uses and provide a deeper understanding of its physiological effects. The exploration of novel biological targets is a key trend in modern pharmacology, aiming to expand the therapeutic arsenal (B13267) and move towards more precise and personalized medicine. nih.gov

Q & A

Q. How can computational modeling improve the understanding of this compound’s binding interactions with its targets?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and poses against known targets like adrenergic receptors. Validate predictions with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Integrate cheminformatics tools (e.g., QSAR models) to correlate structural features with activity. Cross-reference computational results with experimental mutagenesis data to identify critical binding residues .
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Q. What ethical and safety protocols are essential when administering this compound in preclinical in vivo studies?

  • Methodological Answer : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0). Conduct dose-ranging toxicity studies to establish maximum tolerated doses (MTD). Monitor physiological parameters (e.g., heart rate, body weight) and perform histopathological analysis post-mortem. Include a safety data sheet (SDS) in supplementary materials, detailing hazard mitigation (e.g., PPE requirements, waste disposal) .

Q. How should researchers optimize pharmacokinetic (PK) studies for this compound to enhance translational relevance?

  • Methodological Answer : Use LC-MS/MS to quantify plasma and tissue concentrations over time. Calculate key PK parameters (AUC, Cmax, t1/2) using non-compartmental analysis. Compare bioavailability across administration routes (oral vs. intravenous). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate findings with microsampling techniques to reduce animal use .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For omics data, employ false discovery rate (FDR) adjustments and principal component analysis (PCA) to reduce dimensionality. Share raw data and code repositories (e.g., GitHub) to promote transparency .

Methodological Best Practices

  • Data Reproducibility : Document all experimental conditions (e.g., pH, temperature, solvent lot numbers) in a centralized lab notebook or electronic database. Use standardized units (SI) and chemical nomenclature (IUPAC) .
  • Conflict Resolution : Establish a pre-publication review process to identify and reconcile discrepancies in data interpretation. Engage collaborators with complementary expertise (e.g., medicinal chemists, pharmacologists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.